molecular formula C9H6N2O B3145806 4-Isocyanato-1H-indole CAS No. 581812-74-0

4-Isocyanato-1H-indole

Cat. No.: B3145806
CAS No.: 581812-74-0
M. Wt: 158.16 g/mol
InChI Key: WZBUDUAPHLTEEJ-UHFFFAOYSA-N
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Description

4-Isocyanato-1H-indole is a chemical compound with the CAS Number: 581812-74-0 . It has a molecular weight of 158.16 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Cytotoxic Activity : Indole derivatives, including those synthesized from 4-Isocyanato-1H-indole, exhibit significant cytotoxic activity against cancer cell lines. These compounds demonstrate potential as anticancer agents, with some showing high activity compared to standard drugs. Moreover, indole scaffolds are explored for potential anti-SARS CoV-2 therapy due to their interaction with spike glycoprotein of the virus (Gobinath et al., 2021).

Chemical Synthesis and Applications

  • Convertible Isocyanides in Synthesis : Indole-isocyanide, a convertible isocyanide derived from this compound, plays a crucial role in the synthesis of complex molecules, such as pyroglutamic acids and proteasome inhibitors (Gilley et al., 2007).
  • Palladium-Catalyzed Reactions : Palladium-catalyzed reactions involving substituted indole nucleus, derivable from this compound, are significant in organic synthesis for producing bioactive compounds and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).

Biochemical and Pharmacological Properties

  • Isatins and Drug Synthesis : Isatins, related to this compound, are essential for synthesizing various heterocyclic compounds and drugs. They exhibit a range of biological and pharmacological properties (Garden & Pinto, 2001).
  • Infrared Probe in Biomolecular Studies : Isonitrile-derivatized indoles, such as those from this compound, serve as infrared probes for studying hydrogen-bonding environments in biomolecules (You et al., 2019).

Miscellaneous Applications

  • 3,4,7-Trisubstituted Indoles Synthesis : this compound derivatives are synthesized for use in medicinal chemistry research, demonstrating their value in drug discovery (Grant et al., 2011).
  • Antivirulence Properties in Pseudomonas aeruginosa : Indole and its derivatives, potentially including those from this compound, diminish the virulence of Pseudomonas aeruginosa, a significant pathogen. These compounds alter gene expression in a way that reduces the production of several virulence factors (Lee et al., 2008).

Properties

IUPAC Name

4-isocyanato-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-11-9-3-1-2-8-7(9)4-5-10-8/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBUDUAPHLTEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Aminoindole (0.5 g, 3.78 mmol) in toluene (50 mL) was treated with triphosgene (0.4 g, 1.35 mmol) and heated at reflux for 5 hours. The reaction mixture was allowed to cool to room temperature and concentrated under reduced pressure. The residue was taken up in diethyl ether, filtered, and the filtrate was concentrated under reduced pressure to provide title compound as yellow oil (0.4 g). 1H NMR (300 MHz, CDCl3-d6) δ 6.62 (m, 1H), 6.84 (d, 1H), 7.1 (t, 1H), 7.23 (m, 2H), 8.3 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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